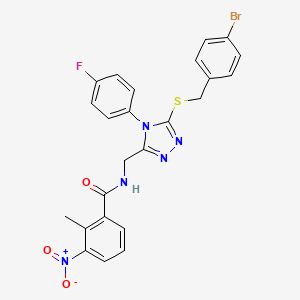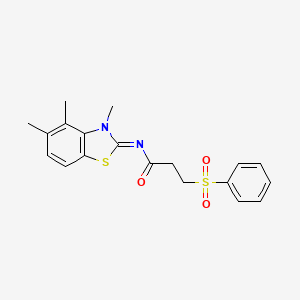![molecular formula C13H16N2O3 B2667421 Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate CAS No. 2411306-08-4](/img/structure/B2667421.png)
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate, also known as MDPV, is a synthetic cathinone that has gained notoriety for its abuse potential and adverse effects on human health. Despite its reputation as a recreational drug, MDPV has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their concentration in the brain. This results in a euphoric and stimulating effect, which is the reason for its abuse potential. However, the exact mechanism of action of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate is not fully understood and requires further research.
Biochemical and Physiological Effects:
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has been shown to have various biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, leading to a feeling of euphoria and increased energy. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations. Long-term use of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has been associated with addiction, psychosis, and cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has advantages and limitations for lab experiments. Its high affinity for the dopamine transporter makes it a useful tool for studying dopamine regulation in the brain. However, its abuse potential and adverse effects make it difficult to use in animal models and human studies. Additionally, the variability in purity and potency of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate obtained from illicit sources makes it challenging to standardize experiments.
Direcciones Futuras
There are several future directions for research on Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate. One area of interest is the development of novel therapeutic agents based on the chemical structure of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate. Another area is the investigation of the long-term effects of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate on the brain and body. Additionally, more research is needed to understand the mechanism of action of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate and its potential for abuse and addiction.
In conclusion, Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate is a synthetic cathinone with potential therapeutic applications that has gained notoriety for its abuse potential and adverse effects on human health. Despite its reputation as a recreational drug, Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications. This paper has explored the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate.
Métodos De Síntesis
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate is synthesized through a multistep process that involves the reaction of pyrrole-2-carboxylic acid with methyl acrylate, followed by the reaction of the resulting intermediate with butynone, and subsequent reduction with sodium borohydride. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has been investigated for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies have shown that Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate has a high affinity for the dopamine transporter, which regulates the concentration of dopamine in the brain. This property has led to research into the use of Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate as a potential treatment for attention deficit hyperactivity disorder (ADHD) and depression.
Propiedades
IUPAC Name |
methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-5-6-12(16)14-8-10-7-11(13(17)18-4)9(2)15(10)3/h7H,8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYJDNMMERLPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(N1C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

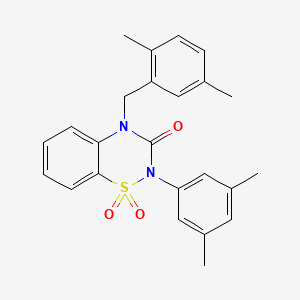
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)

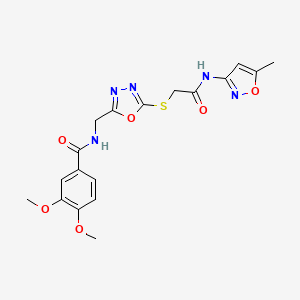
![4-methyl-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B2667348.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667350.png)
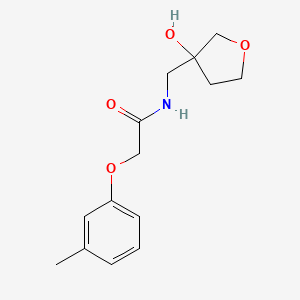
![2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2667353.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/no-structure.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2667357.png)

